molecular formula C6H6ClNO2 B597273 2-Chloroisonicotinaldehyde hydrate CAS No. 1228957-10-5

2-Chloroisonicotinaldehyde hydrate

Cat. No. B597273
CAS RN: 1228957-10-5
M. Wt: 159.569
InChI Key: IUEHOWDJTNSQFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloroisonicotinaldehyde hydrate is a chemical compound with the molecular formula C6H6ClNO2 . It is not intended for human or veterinary use and is used only for research purposes. It is harmful if inhaled or swallowed .


Chemical Reactions Analysis

Specific chemical reactions involving this compound are not detailed in the available literature .

Scientific Research Applications

Environmental Remediation

A novel hydrate-based recovery process demonstrates the potential for removing chlorinated hydrocarbons from aqueous solutions, highlighting an environmental application of chlorinated compounds similar to 2-Chloroisonicotinaldehyde hydrate. This process, which utilizes carbon dioxide as a hydrate former, offers a simple and efficient method for the separation and recovery of organic pollutants dissolved in water without the need for complex facilities (Seo & Lee, 2001).

Chemical Synthesis

In the realm of chemical synthesis, this compound derivatives have been utilized in various reactions. For example, a study on the hydration of alpha,alpha-dichloro aldehydes and alpha-halo enals via a NHC-catalyzed redox process yielded enantioenriched alpha-chloro and alpha-fluoro carboxylic acids. This process allows for the installation of an alpha-deuterium, showcasing a sophisticated method for synthesizing alpha-halo acids using water as the deuteron source (Vora & Rovis, 2010).

Advanced Materials

The research on hydrate trichloroacetaldehyde crystallization underlines the importance of hydration processes in the development of advanced materials. By adjusting the conditions of crystallization and drying, researchers were able to enhance the yield and purity of the product, demonstrating the critical role that precise chemical manipulation plays in materials science (Jun, 2000).

Catalysis

Organotin perfluorooctanesulfonates, including those derived from processes involving this compound, have been identified as air-stable Lewis acid catalysts. These compounds exhibit high catalytic activity for various carbon-carbon bond-forming reactions, such as Mukaiyama-aldol and Michael reactions. Their high solubility in polar organic solvents and resistance to hydrolysis in open air make them valuable for catalysis research (An et al., 2006).

Biotechnological Applications

The transformation of 2-chloro-3-cyanopyridine to 2-chloronicotinic acid by Rhodococcus erythropolis highlights a biotechnological application, where enzymes such as nitrile hydratase and amidase are utilized for biotransformation processes. This research underscores the potential for employing microbial pathways in the synthesis of key precursors for pesticides and medicines, demonstrating a sustainable approach to chemical manufacturing (Jin et al., 2011).

Mechanism of Action

The mechanism of action of 2-Chloroisonicotinaldehyde hydrate is not explicitly mentioned in the available literature .

Future Directions

The future directions of research involving 2-Chloroisonicotinaldehyde hydrate are not explicitly mentioned in the available literature .

properties

IUPAC Name

2-chloropyridine-4-carbaldehyde;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClNO.H2O/c7-6-3-5(4-9)1-2-8-6;/h1-4H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUEHOWDJTNSQFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C=O)Cl.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00682446
Record name 2-Chloropyridine-4-carbaldehyde--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1228957-10-5
Record name 2-Chloropyridine-4-carbaldehyde--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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